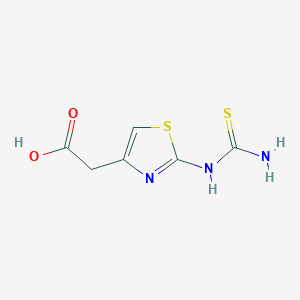

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(carbamothioylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S2/c7-5(12)9-6-8-3(2-13-6)1-4(10)11/h2H,1H2,(H,10,11)(H3,7,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBDKVWEMBRNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)NC(=S)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid typically involves the reaction of thiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to yield the desired compound. Common solvents used in this synthesis include ethanol and water, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that thiazole-containing compounds exhibit a range of biological activities. The following table summarizes the key activities associated with 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid and related thiazole derivatives:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibitory effects on various cancer cell lines, including leukemia and solid tumors. |

| Antimicrobial | Effective against a range of bacteria and fungi, showcasing broad-spectrum antimicrobial properties. |

| Anti-inflammatory | Potential to reduce inflammation markers in vitro and in vivo. |

| Antioxidant | Scavenging free radicals and reducing oxidative stress in cellular models. |

| Antiviral | Activity against specific viral strains, contributing to antiviral drug development. |

Synthesis Pathways

The synthesis of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid involves multiple steps that can vary based on the desired derivatives. A common approach includes the reaction of thiazole derivatives with specific amines and carboxylic acids under controlled conditions. Notably, the use of thiourea in reactions has been highlighted as a significant step in generating aminothiazole frameworks.

Example Synthesis Route:

- Starting Materials: Thiourea, appropriate aldehydes or ketones.

- Reaction Conditions: Reflux in an organic solvent (e.g., ethanol).

- Intermediate Formation: Formation of thiazole ring via cyclization.

- Final Product: Coupling with acetic acid derivatives to yield the target compound.

Case Studies

Several studies have demonstrated the efficacy of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid in various applications:

-

Anticancer Activity:

- A study evaluated the cytotoxic effects of this compound on human leukemia cell lines (K562). Results indicated significant inhibition of cell proliferation at micromolar concentrations.

-

Antimicrobial Efficacy:

- Research conducted on bacterial strains such as E. coli and Staphylococcus aureus showed that derivatives of this compound had potent antibacterial activity, suggesting potential as a new class of antibiotics.

-

Anti-inflammatory Effects:

- In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Structural Analogues

Three key analogues are analyzed based on the evidence:

Physicochemical Properties

Available data from SDS reports and structural inferences:

Notes:

- The Fmoc-piperazine analogue has a high boiling point and density, likely due to its bulky aromatic Fmoc group .

- The trifluoromethyl analogue’s CF₃ group reduces solubility but enhances metabolic stability .

- The target compound’s aminothioxomethyl group may improve metal-binding capacity compared to other analogues.

Stability and Reactivity

Biological Activity

2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, antioxidant effects, and mechanisms of action, supported by diverse research findings and case studies.

The compound is characterized by the following chemical identifiers:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, 2-amino-1,3,4-thiadiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specific derivatives demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Anticancer Activity

Thiazole-based compounds have been investigated for their anticancer properties. Studies have shown that certain thiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, a derivative with an IC50 of 0.06 µM was effective against multiple cancer types, including non-small cell lung and breast cancers .

Table 2: Cytotoxic Effects of Thiazole Derivatives

Antioxidant Activity

The antioxidant potential of thiazole compounds has also been documented. Studies indicate that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress in biological systems .

The biological activities of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties stem from the ability to neutralize ROS, reducing cellular damage.

- Modulation of Signaling Pathways : Some derivatives may affect signaling pathways related to cell growth and apoptosis in cancer cells.

Case Studies

A recent study highlighted the synthesis and evaluation of various thiazole derivatives for their biological activity. Among them, a compound demonstrated significant antibacterial activity against E. coli and P. aeruginosa, with promising results in reducing bacterial load in infected models .

Q & A

Q. How to design dose-response studies when acute toxicity data is unavailable?

- Methodological Answer : Use adaptive dose-ranging designs. Start with OECD TG 423 (Acute Oral Toxicity) at 5–300 mg/kg in rodents, adjusting doses based on observed morbidity. Apply Hill slope models to estimate LD₅₀. Cross-reference with in silico tools like TEST or ProTox-II for preliminary hazard classification ().

Q. What statistical approaches resolve inconsistencies in physicochemical property predictions (e.g., logP, vapor pressure)?

- Methodological Answer : Use consensus modeling by averaging predictions from multiple software (e.g., ACD/Labs, ChemAxon). Validate experimentally: measure logP via shake-flask method (octanol/water) and vapor pressure using a static apparatus (). Apply principal component analysis (PCA) to identify outlier methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.